N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an allyl group, a benzyloxy group, and a fluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzyloxy group: This step involves the reaction of the intermediate compound with benzyl bromide in the presence of a base.
Incorporation of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-(benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-allyl-4-(benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-allyl-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxy-N-prop-2-enylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKOXCKCWXZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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